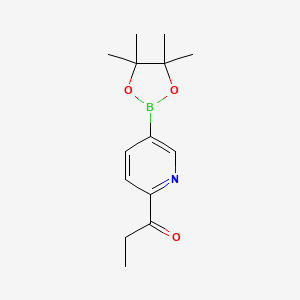![molecular formula C20H18N2O3S2 B2872645 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1426314-59-1](/img/structure/B2872645.png)
2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: : 4-(2-methoxyphenoxy)but-2-yn-1-amine, acetic anhydride.
Conditions: : Solvent (e.g., acetonitrile), catalyst (e.g., pyridine), reflux.
Industrial Production Methods
In industrial settings, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale production involves continuous flow reactors and efficient purification techniques such as chromatography and recrystallization.
Mécanisme D'action
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as excited state intramolecular proton transfer (esipt), which results in a green emission in solution and solid films .
Biochemical Pathways
The compound may affect certain biochemical pathways related to fluorescence. The ESIPT process, which is characteristic of the compound, is known to influence the photophysical properties of fluorescent materials
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The compound has been studied for its luminescent properties. Upon coordination with difluoroborate, a significant blue shift and enhanced emission were observed due to restricted conformational changes . These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs), exhibiting strong emission and low turn-on voltages .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s luminescent properties may vary depending on the solvent used and the presence of other substances
Méthodes De Préparation
Synthetic Routes
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves multiple steps
Reaction Conditions
Step 1: Preparation of Benzo[d]thiazol-2-ylthio Intermediate
Reagents: : Benzo[d]thiazole, thiol compound.
Conditions: : Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.
Reduction: : Can be reduced to form corresponding thiol derivatives.
Substitution: : Participates in nucleophilic substitution reactions at the methoxyphenoxybutynyl position.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid, ambient temperature.
Reduction: : Lithium aluminum hydride, dry ether, low temperature.
Substitution: : Sodium hydride, dimethylformamide, room temperature.
Major Products
Oxidation leads to the formation of sulfoxides and sulfones.
Reduction results in thiol derivatives.
Substitution reactions yield various modified acetamide derivatives.
Applications De Recherche Scientifique
Chemistry
2-(Benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is employed in developing novel materials with unique electronic and optical properties. Its structure allows for the creation of polymers and resins used in advanced technological applications.
Biology
The compound is studied for its potential as a biological probe in enzymatic reactions and metabolic pathways. It is used to investigate the behavior of thiol-containing molecules in biological systems.
Medicine
In medicinal chemistry, the compound shows promise as a precursor for synthesizing drugs with antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure enables the development of novel therapeutic agents targeting specific biological pathways.
Industry
In industrial applications, it is utilized in the production of specialty chemicals, coatings, and adhesives. The compound's reactivity makes it valuable in creating performance-enhancing additives for various industrial processes.
Comparaison Avec Des Composés Similaires
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide stands out due to its multifaceted structure, combining aromatic and alkyne functionalities. This combination results in unique reactivity and application potential.
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)acetamide: : Lacks the methoxyphenoxybutynyl group, reducing its complexity and reactivity.
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)acetamide: : Missing the benzo[d]thiazol-2-ylthio moiety, limiting its application in specific reactions.
This compound’s distinct characteristics and versatility make it a valuable entity in scientific research and industrial applications. From its synthesis to its diverse utility, this compound continues to be an exciting focus of study.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-24-16-9-3-4-10-17(16)25-13-7-6-12-21-19(23)14-26-20-22-15-8-2-5-11-18(15)27-20/h2-5,8-11H,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJKMQKBOMRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide](/img/structure/B2872563.png)
![6-Methyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![1-(3-chlorophenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2872566.png)
![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2872569.png)
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)
![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)


![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)
![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)

